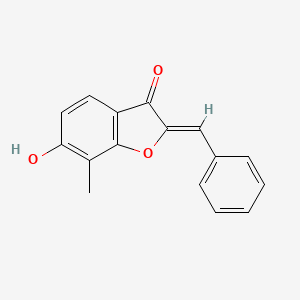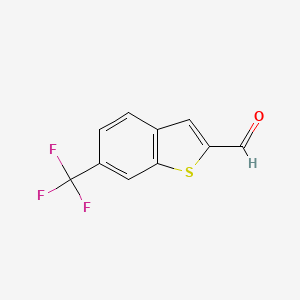
6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde
概要
説明
The compound “6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Synthesis Analysis
The synthesis of compounds containing a trifluoromethyl group often involves [3+2] cycloaddition reactions . For example, 6-trifluoromethyl-2H-thiopyran reacted regioselectively with N-oxide of ethyl cyanocarboxylate, producing a representative of a new heterocyclic system .Molecular Structure Analysis
The molecular structure of compounds containing a trifluoromethyl group can be determined using various techniques such as Hartree–Fock (HF) and DFT calculations in the B3LYP framework . These techniques can provide information about the molecular geometry, Mulliken charges, and vibrational wavenumbers .Chemical Reactions Analysis
The trifluoromethylation of carbon-centered radical intermediates is a significant reaction involving compounds with a trifluoromethyl group . This reaction plays an increasingly important role in the synthesis of pharmaceuticals, agrochemicals, and materials .Physical And Chemical Properties Analysis
The physical and chemical properties of compounds containing a trifluoromethyl group can vary. For example, trifluoromethyl iodide is a colorless and odorless gas at room temperature with a melting point of -110°C and a boiling point of -22.5°C .科学的研究の応用
The trifluoromethyl group is a common functional group in organic chemistry and is often used in the design of advanced materials, agrochemicals, and pharmaceuticals . It’s found in more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
In one example, a trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives .
-
Agrochemicals
- Trifluoromethylpyridine (TFMP) derivatives are widely used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- The presence of fluorine and pyridine structure in TFMP derivatives result in superior pest control properties when compared to traditional phenyl-containing insecticides .
-
Pharmaceuticals
- Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Ubrogepant, a medicament used for acute migraine with or without visual disturbances, is an example of a pharmaceutical application .
-
Synthesis of Trifluoromethyl Alkyl Ethers
Safety And Hazards
将来の方向性
The future directions of research involving compounds with a trifluoromethyl group are vast. For example, the development of fluorescent gels using aggregation-induced emission fluorophores (AIEgens) is a promising area of research . Additionally, the exploration of effective ways to obtain 2-trifluoromethylindoles from indoles has gained increasing attention .
特性
IUPAC Name |
6-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3OS/c11-10(12,13)7-2-1-6-3-8(5-14)15-9(6)4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKKYNVBFYVYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)SC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)
![2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B1438945.png)
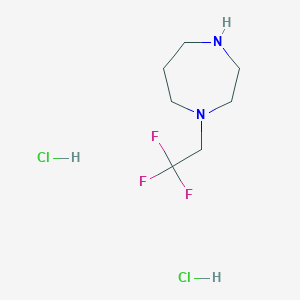
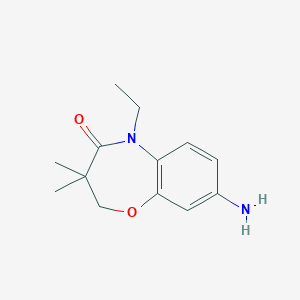
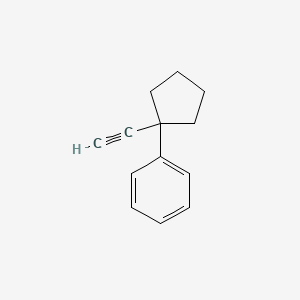
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1438951.png)
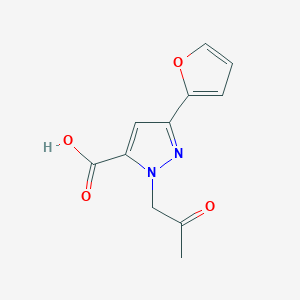
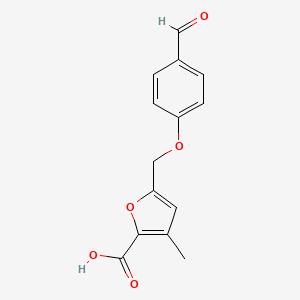
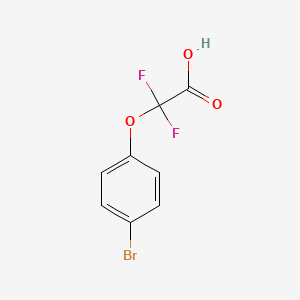
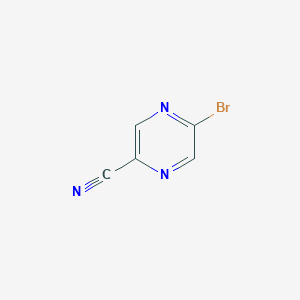
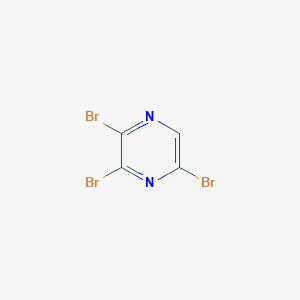
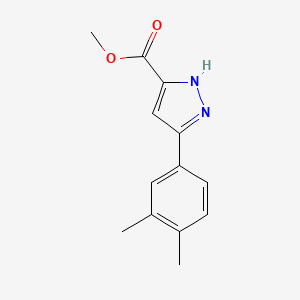
![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B1438964.png)
